n-Acetyl-n-(prop-2-yn-1-yl)glycine
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H9NO3 |
|---|---|
Molecular Weight |
155.15 g/mol |
IUPAC Name |
2-[acetyl(prop-2-ynyl)amino]acetic acid |
InChI |
InChI=1S/C7H9NO3/c1-3-4-8(6(2)9)5-7(10)11/h1H,4-5H2,2H3,(H,10,11) |
InChI Key |
OQZBBJVKBIBPLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(CC#C)CC(=O)O |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of N Acetyl N Prop 2 Yn 1 Yl Glycine
Exploration of the Propargyl Group Reactivity
The propargyl group of N-acetyl-N-(prop-2-yn-1-yl)glycine is a key functional moiety that enables a variety of chemical transformations, most notably in the realm of bioorthogonal chemistry. This field focuses on reactions that can be carried out in living systems without interfering with native biochemical processes. nih.gov
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. researchgate.net The reaction between an azide (B81097) and a terminal alkyne, such as the one present in this compound, is significantly accelerated by a copper(I) catalyst, often by a factor of 107. acs.org This catalysis also controls the regioselectivity of the reaction, exclusively producing the 1,4-disubstituted triazole isomer. acs.org
The mechanism of CuAAC is complex and involves multiple equilibrium steps with copper(I) acetylide complexes. researchgate.netrsc.org The reaction rate is typically second order with respect to the copper(I) catalyst, indicating that more than one copper atom is involved in the rate-determining step. acs.org Quantum mechanical calculations have shown that in the uncatalyzed reaction, the alkyne is a poor electrophile, highlighting the crucial role of the copper catalyst. acs.org Propargyl compounds, like this compound, are highly effective substrates for CuAAC, demonstrating an excellent balance of reactivity, ease of incorporation into molecules, and cost-effectiveness. nih.gov
The kinetics of CuAAC can be influenced by the specific alkyne substrate and the ligands used to stabilize the copper(I) catalyst. nih.gov For instance, a study comparing various alkyne types found that while propiolamides were the fastest to react, propargyl ethers and amides also exhibited high reactivity. nih.gov The reaction conditions, such as the concentration of the copper catalyst, also play a critical role in the reaction kinetics. nih.gov
Table 1: Comparison of Reactivity for Different Alkyne Types in CuAAC
| Alkyne Type | Relative Reactivity |
| Propiolamide | Fastest |
| Propargyl Ethers | High |
| N-propargylamide | High |
| Propargylamines | Moderate |
| Propargyl Alcohol | Moderate |
| Aromatic and Aliphatic Alkynes | Slower |
This table is a qualitative summary based on findings from a comparative kinetic assay of various alkyne substrates. nih.gov
While CuAAC is a powerful tool, the potential cytotoxicity of copper has spurred the development of copper-free bioorthogonal reactions. nih.gov These reactions still utilize the unique reactivity of the alkyne group but avoid the use of a metal catalyst.
One prominent example is Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) . This reaction employs a strained cyclooctyne, which reacts readily with an azide without the need for a catalyst. nih.gov Although generally slower than CuAAC, with second-order rate constants typically 10-100 times lower, SPAAC is highly valuable for applications in living cells where copper toxicity is a concern. nih.gov
Another class of bioorthogonal reactions applicable to the propargyl group includes transimination reactions . These involve the reaction of ketones or aldehydes with hydrazides or alkoxyamines. nih.gov While not directly involving the alkyne, the glycine (B1666218) backbone of this compound can be modified to include these functionalities, thus expanding its bioorthogonal utility.
The development of bioorthogonal reactions is a rapidly advancing field, with other notable examples including the tetrazine-olefin cycloaddition . nih.gov These alternative chemistries provide a versatile toolkit for chemical biologists to label and study biomolecules in their native environments. nih.gov
Side Chain Functionalization and Derivatization Strategies
The structure of this compound offers multiple sites for chemical modification, allowing for the synthesis of a diverse range of derivatives. These modifications can be targeted at the carboxylic acid, the N-acetyl group, or the terminal alkyne of the propargyl side chain.
Derivatization of the carboxylic acid group is a common strategy. For instance, N-acyl glycines can be derivatized with reagents like 3-nitrophenylhydrazine (B1228671) to enhance their detection by techniques such as liquid chromatography-mass spectrometry (LC-MS). nih.govcityu.edu.hkresearchgate.net This approach has been used to develop sensitive methods for the analysis of N-acyl glycines in biological samples. nih.govcityu.edu.hkresearchgate.net
The propargyl group itself is a versatile handle for functionalization. Beyond cycloaddition reactions, the terminal alkyne can participate in various other transformations. For example, propargylic esters and carbamates can undergo copper-induced fragmentation, a reaction that can be harnessed for the development of fluorogenic probes. nih.gov
Furthermore, the core glycine structure can be part of a larger peptide or polymer chain. Post-polymerization modification (PPM) is a powerful technique to introduce novel chemical structures onto the side chains of polypeptides. researchgate.net An this compound residue within a polymer could be selectively modified using "click" chemistry, allowing for the attachment of various functional groups. Similarly, the thiol-ene reaction has been used to conjugate N-acetylcysteine to polymers containing double bonds, demonstrating a strategy that could be adapted for alkyne functionalization. nih.gov
Reaction Pathway Analysis of N-Acylation and Glycine Modifications
The synthesis of this compound involves the N-acylation of a glycine derivative. The acetylation of amino acids is a well-established chemical transformation. A common method for the N-acetylation of glycine involves reacting it with acetic anhydride (B1165640) in an aqueous solution. orgsyn.org This method is efficient, typically providing high yields of the acetylated product. orgsyn.org The reaction proceeds readily at room temperature, and the product can be isolated by crystallization. orgsyn.org
The synthesis of N-acyl glycines can also be achieved through enzymatic pathways. For example, glycine N-acyltransferase-like enzymes can catalyze the formation of N-acyl glycines from acyl-CoA and glycine. mdpi.com There are also reports of one-pot green synthesis methods for producing N-acetylglycine from renewable resources like N-acetyl glucosamine (B1671600), which offers a more environmentally friendly approach. nih.govresearchgate.net
Modifications to the glycine backbone itself can lead to a wide array of derivatives with diverse properties. The substitution of the alpha-proton of glycine with different R groups is the basis for the variety of natural amino acids. nih.gov In a similar vein, N-substituted glycine derivatives can be synthesized to introduce specific functionalities. For instance, N-acyl amino acids with varying lipid chains and amino acid head groups have been synthesized to create potent and selective inhibitors of biological targets like the glycine transporter 2. nih.gov
The crystal structure of N-acetylglycine has been determined, revealing a planar molecular structure with a two-dimensional network of hydrogen bonds. researchgate.net This structural information is valuable for understanding the intermolecular interactions and solid-state properties of this class of compounds.
Applications in Chemical Synthesis and Methodology
Role as a Key Building Block in Organic Synthesis
The inherent functionalities of N-Acetyl-N-(prop-2-yn-1-yl)glycine make it a valuable precursor in various organic synthesis endeavors. The presence of the carboxylic acid, the N-acetyl group, and the terminal alkyne allows for a wide range of chemical transformations, enabling the construction of diverse and complex molecular architectures.
The propargyl group in this compound is a key player in the synthesis of heterocyclic compounds. The terminal alkyne can readily participate in various cycloaddition reactions, a powerful class of reactions for forming cyclic structures. For instance, it can undergo [3+2] cycloadditions with azides to form triazoles, a common heterocyclic motif in medicinal chemistry. Furthermore, palladium-catalyzed annulation reactions of internal alkynes with appropriately substituted aryl or vinyl halides provide an efficient route to a wide variety of heterocyclic and carbocyclic structures. researchgate.net The N-acetylglycine portion of the molecule can also be involved in cyclization, as seen in the formation of oxazolones, which are themselves useful intermediates for further synthetic transformations.
This compound serves as a valuable starting material for the creation of unnatural amino acids (UAAs). qyaobio.comrsc.org These non-proteinogenic amino acids are crucial in drug discovery and protein engineering, as they can be used to create peptides and proteins with enhanced stability, novel functions, or specific labeling for imaging and tracking. qyaobio.comrsc.org The alkylation of glycine (B1666218) derivatives is a common method for producing UAAs. rsc.orgorganic-chemistry.orgresearchgate.net The propargyl group of this compound can be chemically modified through various reactions, such as hydrogenation to introduce saturated alkyl chains or addition reactions across the triple bond to introduce new functional groups. This allows for the synthesis of a diverse library of UAA analogs with tailored properties for specific applications in peptide and protein science. qyaobio.comrsc.org
The concept of molecular diversity is central to modern drug discovery, aiming to create large libraries of structurally varied compounds for high-throughput screening. This compound is an excellent scaffold for generating such libraries. Its trifunctional nature allows for the attachment of different chemical moieties at three distinct points: the carboxylic acid, the alkyne, and potentially the acetyl group after deprotection. This "three-dimensional" approach to diversification enables the rapid generation of a vast array of molecules with diverse shapes and functionalities, increasing the probability of identifying compounds with desired biological activities.
Development of Novel Synthetic Methodologies
The unique reactivity of this compound has also spurred the development of new and efficient synthetic methods, particularly in the realms of click chemistry and bioconjugation.
The terminal alkyne of this compound makes it an ideal partner for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". thermofisher.com This reaction is known for its high efficiency, selectivity, and tolerance of a wide range of functional groups and reaction conditions. By reacting this compound with various azide-containing molecules, chemists can rapidly and reliably construct complex molecular architectures in a modular fashion. This "plug-and-play" approach has found widespread use in drug discovery, materials science, and bioconjugation. A catalyst-free version of this reaction, the amino-yne click reaction, can also be employed, further simplifying the process. mdpi.com
| Click Chemistry Partner | Resulting Linkage | Key Features |
| Azide (B81097) | 1,2,3-Triazole | High efficiency, biocompatible, stable linkage |
| Nitrone | Isoxazoline | Forms a five-membered heterocyclic ring |
| Diazo Compound | Pyrazole | Can be catalyzed by various metals |
Table 1: Examples of Click Reactions Involving Alkynes
The ability to attach this compound to other molecules via its alkyne or carboxylic acid group has been leveraged in material science. This process, known as conjugation, allows for the modification of surfaces and polymers to impart new properties. For instance, the molecule can be tethered to a polymer backbone, introducing reactive "handles" for further functionalization. This is particularly useful in creating biocompatible materials, as the amino acid moiety can improve interactions with biological systems. The alkyne group can be used to "click" the molecule onto surfaces that have been pre-functionalized with azides, enabling the creation of tailored interfaces for applications in biosensors, drug delivery systems, and tissue engineering. These conjugation strategies have been used in the development of antibody-drug conjugates, where a therapeutic agent is linked to an antibody for targeted delivery. nih.gov
Applications in Chemical Biology and Biotechnology
Bioconjugation Strategies Utilizing n-Acetyl-n-(prop-2-yn-1-yl)glycine
Bioconjugation is the process of chemically linking two molecules, where at least one is a biomolecule such as a protein or nucleic acid. The unique structure of this compound makes it an ideal reagent for such strategies. The terminal alkyne of the propargyl group is a key functional group for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This reaction allows for the efficient and specific covalent linkage of the alkyne-containing glycine (B1666218) derivative to a biomolecule that has been tagged with an azide (B81097) group.
These strategies are valued for their high efficiency, selectivity, and biocompatibility, as they can proceed in aqueous environments and under mild physiological conditions without interfering with the structure and function of the biomolecule. nih.govunimi.it
A primary application of this compound is the labeling of biomolecules. This compound can be incorporated into peptides or proteins, or attached to nucleic acids, to introduce a bioorthogonal alkyne handle. Once this handle is in place, it can be "clicked" with a variety of azide-containing reporter molecules. This two-step approach provides modularity and flexibility in labeling experiments. nih.govmdpi.com
The process typically involves:
Incorporating this compound into the target biomolecule.
Introducing an azide-modified probe, such as a fluorophore, biotin (B1667282) tag, or another functional molecule.
Catalyzing the click reaction to form a stable triazole linkage, thus labeling the biomolecule.
This method allows for the attachment of biophysical probes to investigate biological processes or for the purification of tagged proteins. nih.gov
Table 1: Examples of Reporter Tags for Biomolecule Labeling
| Reporter Type | Example Molecule (Azide-Modified) | Application |
| Fluorophore | Azido-Coumarin | Fluorescence Imaging, FRET Studies |
| Affinity Tag | Azido-Biotin | Affinity Purification, Protein Pull-downs |
| NMR Probe | 19F-Azide Compound | Protein Structural and Functional Analysis by NMR |
| Crosslinker | Diazirine-Azide Reagent | Capturing transient protein-protein interactions |
Achieving a single, predictable modification site on a protein is crucial for creating homogenous protein conjugates for therapeutic or research purposes. nih.gov this compound can be utilized in strategies aimed at achieving such site-specificity. One advanced method involves targeting the N-terminal glycine residue of a protein. unimi.itnih.gov Many proteins naturally possess an N-terminal glycine, or can be engineered to have one, making it a versatile target. unimi.it
Chemical methods have been developed that show high selectivity for the α-amino group of an N-terminal glycine. researchgate.net By adapting these methods, this compound could be attached specifically to the N-terminus of a target protein. This would install a unique alkyne handle at a defined location (the N-terminus), ready for subsequent modification via click chemistry. This approach ensures that the protein's native structure and function are likely to be preserved, as the modification is away from the core protein fold. nih.gov
Development of Molecular Probes and Chemical Tools for Biological Systems
The ability to attach functional moieties to biomolecules makes this compound a valuable building block for creating molecular probes. These probes are essential tools for studying complex biological systems, allowing researchers to visualize, track, and analyze biomolecules within their native environment. unimi.itnih.gov The compound acts as a bridge, linking a biological target to a functional reporter group.
A major application of molecular probes is in biological imaging. By using this compound to label a protein or other biomolecule, a fluorescent dye can be precisely attached. For instance, after conjugating the glycine derivative to a protein of interest, an azide-containing fluorophore (like a coumarin (B35378) or rhodamine derivative) can be "clicked" onto the alkyne handle. nih.gov
This allows for:
Live-cell imaging: Tracking the localization and movement of the labeled protein within living cells.
Structural analysis: Attaching probes that report on the local environment of the protein.
Functional studies: Observing changes in protein behavior in response to stimuli. For example, a fluorophore-tagged insulin (B600854) molecule was shown to retain its ability to activate its receptor, demonstrating the mildness of such labeling techniques. nih.gov
Understanding how proteins interact with each other is fundamental to cell biology. This compound can be used to create tools for studying these interactions in vitro. By attaching an affinity tag, such as biotin, to a protein of interest via the alkyne handle, researchers can perform pull-down assays.
In this technique, the biotinylated protein is incubated with a cell lysate. The protein and any interacting partners are then captured on a streptavidin-coated resin. The captured proteins can be eluted and identified by mass spectrometry, providing a snapshot of the protein's interaction network. The use of a precisely located tag can improve the reliability and specificity of these assays.
Enzymatic Interactions and Biocatalysis Studies (in vitro)
The N-acyl amino acid (NAAA) structure of this compound suggests it could be a substrate or inhibitor for enzymes that recognize and process this class of molecules. nih.govnih.gov
Aminoacylases: These enzymes catalyze the hydrolysis of N-acyl amino acids. Studies on various aminoacylases have shown their potential in both the synthesis and breakdown of NAAAs. nih.gov this compound could be used as a substrate in in vitro assays to characterize the activity and substrate specificity of novel aminoacylases. The reaction could be monitored by observing the disappearance of the starting material or the appearance of the products, propargyl-glycine and acetate.
Glycine Transporter (GlyT2) Inhibition: Certain N-acyl glycines have been identified as inhibitors of the glycine transporter 2 (GlyT2), a protein involved in regulating glycine levels in the nervous system. nih.gov Although the existing inhibitors are typically long-chain acyl-glycines, this compound could be tested in in vitro binding or transport assays to determine if it has any inhibitory activity against GlyT2 or related transporters. The presence of the propargyl group offers a site for modification to explore structure-activity relationships.
N-Myristoyltransferase (NMT): This enzyme transfers a myristoyl group to an N-terminal glycine of a nascent polypeptide. nih.gov While NMT is highly specific for myristoyl-CoA, this compound could be used in inhibitor screening assays or as a structural probe to understand the binding pocket of the enzyme.
Table 2: Potential Enzymatic Interactions for this compound
| Enzyme Class | Potential Interaction | In Vitro Application |
| Aminoacylase (B1246476) | Substrate | Enzyme activity assays, biocatalytic synthesis studies. nih.gov |
| Glycine Transporter 2 (GlyT2) | Inhibitor/Ligand | Screening for novel analgesics, studying transporter function. nih.gov |
| N-Myristoyltransferase (NMT) | Inhibitor/Probe | Drug discovery, understanding post-translational modification. nih.gov |
| N-Acetyltransferase (NAT) | Substrate/Inhibitor | Studying protein N-terminal acetylation mechanisms. nih.gov |
Substrate Specificity Investigations with N-Acyltransferases
N-Acyltransferases (NATs) are a family of enzymes that catalyze the transfer of an acyl group from an acyl-Coenzyme A (acyl-CoA) to an acceptor molecule, frequently an amino acid. wikipedia.org Glycine N-acyltransferase (GLYAT) is a key enzyme in this family, responsible for the conjugation of various acyl-CoAs with glycine, a process crucial for the detoxification of certain organic acids. wikipedia.orgnih.gov
The substrate specificity of these enzymes is a critical area of research, and compounds like this compound serve as potential probes to elucidate the structural requirements of the active site. While direct studies utilizing this compound are not extensively documented in publicly available literature, the principles of substrate recognition by NATs can be inferred from studies with analogous compounds.
For instance, human glycine N-acyltransferase-like 2 (hGLYATL2), an enzyme localized in the endoplasmic reticulum, has been shown to efficiently conjugate a variety of medium- and long-chain acyl-CoAs with glycine. nih.govdrugbank.comdrugbank.com This suggests that the acyl-binding pocket of the enzyme can accommodate a range of substituents. The specificity of hGLYATL2 is high for glycine as the amino acid acceptor. nih.gov
Investigations into the substrate scope of these enzymes often involve presenting a library of structurally diverse acyl-CoA molecules or modified amino acids to determine which are effectively utilized. The presence of the propargyl group in this compound offers a unique chemical handle. This alkyne functionality can be exploited for "click chemistry" reactions, allowing for the sensitive detection and identification of enzyme-substrate interactions and the characterization of enzyme activity.
Table 1: Substrate Specificity of Human Glycine N-Acyltransferase-Like 2 (hGLYATL2)
| Acyl-CoA Substrate | Relative Activity (%) |
| Oleoyl-CoA | High (Preferred Substrate) |
| Arachidonoyl-CoA | Efficiently Conjugated |
| Medium-Chain Acyl-CoAs | Conjugated |
| Long-Chain Acyl-CoAs | Conjugated |
| Data derived from studies on recombinantly expressed hGLYATL2, which demonstrate a preference for oleoyl-CoA but an ability to utilize a range of acyl-CoA substrates. nih.gov |
Enzyme-Mediated Hydrolysis and Formation of N-Acylated Glycine Derivatives
The formation and hydrolysis of N-acylated glycine derivatives are fundamental biochemical processes. The enzymatic synthesis of these compounds typically involves the action of N-acyltransferases, which catalyze the formation of an amide bond between an acyl-CoA and glycine. nih.gov This reaction is a key pathway for the biosynthesis of a diverse family of signaling lipids known as N-acyl amino acids (NAAAs). nih.gov
One proposed pathway for the formation of N-acyl glycines involves the direct condensation of an acyl-CoA with glycine, a reaction mediated by enzymes like glycine N-acyltransferase-like 2 (GLYATL2) and glycine N-acyltransferase-like 3 (GLYATL3). nih.govusf.edu For example, GLYATL2 has been shown to catalyze the synthesis of N-oleoyl glycine from oleoyl-CoA and glycine. nih.gov
Conversely, the hydrolysis of N-acylated glycine derivatives, which breaks the amide bond to release the fatty acid and glycine, can be catalyzed by hydrolases. For instance, aminoacylase I is an enzyme that can catalyze the formation of free amino acids from their N-acetylated precursors, and it can also catalyze the reverse reaction. hmdb.ca
The propargyl group in this compound makes it a valuable research tool for studying these enzymatic processes. This functional group can be used to track the molecule's incorporation into biological systems and to identify the enzymes responsible for its metabolism. The synthesis of related N-acyl glycine surfactants has been achieved from raw materials like palm oil, indicating that both biological and synthetic routes can be employed to produce these molecules. scielo.br
Table 2: Key Enzymes in the Metabolism of N-Acylated Glycine Derivatives
| Enzyme | Function | Substrates | Products |
| Glycine N-acyltransferase (GLYAT) | Acyl group transfer | Acyl-CoA, Glycine | N-Acylglycine, CoA |
| Glycine N-acyltransferase-like 2 (GLYATL2) | Synthesis of N-acyl glycines | Oleoyl-CoA, Arachidonoyl-CoA, Glycine | N-Oleoyl glycine, Other N-acyl glycines |
| Glycine N-acyltransferase-like 3 (GLYATL3) | Formation of long-chain N-acylglycines | Long-chain acyl-CoAs, Glycine | Long-chain N-acylglycines |
| Aminoacylase I | Hydrolysis of N-acetylated amino acids | N-Acetyl-amino acids | Free amino acids, Acetate |
| This table summarizes the roles of key enzymes involved in the synthesis and breakdown of N-acylated glycine derivatives based on various studies. wikipedia.orgnih.govusf.eduhmdb.ca |
Advanced Spectroscopic and Computational Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural elucidation of n-Acetyl-n-(prop-2-yn-1-yl)glycine. By analyzing the chemical shifts and coupling constants of ¹H and ¹³C nuclei, the precise connectivity of the atoms can be confirmed. The structure contains several distinct proton and carbon environments: the acetyl group, the glycine (B1666218) backbone, and the propargyl group.
While NMR is a standard method for confirming the identity of the compound during synthesis, detailed conformational analyses based on advanced NMR techniques (like NOESY or ROESY) have not been extensively reported in peer-reviewed literature. Such studies would be invaluable for understanding the rotational dynamics around the N-C bonds and the spatial orientation of the acetyl and propargyl substituents relative to the glycine backbone.
Mass Spectrometry-Based Characterization (beyond basic identification)
High-resolution mass spectrometry (HRMS) is critical for confirming the elemental composition of this compound. The exact mass of the molecule is a key parameter that can be determined with high precision, typically using techniques like electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap analyzer.
While basic mass spectrometry confirms the molecular weight, advanced tandem mass spectrometry (MS/MS) would be required to investigate the compound's fragmentation pathways. Such an analysis would provide deeper structural verification by identifying characteristic fragment ions. Based on the molecule's structure, predictable fragmentation patterns would include the neutral loss of water (H₂O), the loss of the carboxyl group (CO₂), and cleavage of the N-acetyl or N-propargyl groups. However, detailed public studies reporting the experimental MS/MS fragmentation spectra and elucidating these specific pathways for this compound are not available in the scientific literature.
Computational Chemistry Approaches
Computational chemistry offers a powerful theoretical lens through which to examine the properties of this compound at the molecular level.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) represents a versatile quantum mechanical modeling method to predict the geometry and electronic structure of the molecule. DFT calculations could be employed to determine the lowest-energy conformation, bond lengths, and bond angles. Furthermore, these calculations can predict vibrational frequencies, which could then be correlated with experimental infrared (IR) spectroscopy data. However, specific research articles detailing comprehensive DFT analyses on this compound are not found in the available literature.
Molecular Dynamics Simulations and Adsorption Behavior (in vitro)
Molecular dynamics (MD) simulations could provide insight into the dynamic behavior of this compound in solution. These simulations model the movements of atoms over time, allowing for the study of conformational flexibility and interactions with solvent molecules. MD could also be used to simulate the adsorption behavior of the molecule onto surfaces, which is relevant for applications in materials science or as a chemical probe. At present, there are no published MD simulation studies specifically focused on the conformational dynamics or adsorption properties of this compound.
Prediction of Reactivity and Electronic Properties
Computational methods are instrumental in predicting the reactivity and electronic characteristics of the molecule. Calculations can determine properties such as the distribution of electron density, the molecular electrostatic potential, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. The propargyl group, with its terminal alkyne, is an expected site of high reactivity, particularly in reactions like click chemistry. While these properties can be modeled, dedicated computational studies predicting the specific reactivity and electronic landscape of this compound have not been reported in the scientific literature.
Future Research Directions and Unexplored Avenues for N Acetyl N Prop 2 Yn 1 Yl Glycine
Integration with Emerging Bioorthogonal Chemistries
The field of bioorthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biochemical processes, offers exciting prospects for N-Acetyl-n-(prop-2-yn-1-yl)glycine. wikipedia.org The terminal alkyne of this compound makes it an ideal substrate for "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). medchemexpress.comiris-biotech.de This reaction is known for its high efficiency and specificity. iris-biotech.de
Future research could focus on exploring the use of this compound in combination with other bioorthogonal reactions. This would enable the simultaneous labeling and tracking of multiple molecular targets within a single biological system. researchgate.net For instance, it could be used alongside reactions like the strain-promoted alkyne-azide cycloaddition (SPAAC), tetrazine ligation, or photo-click reactions. wikipedia.orgnih.govru.nl This approach would allow for more complex and detailed studies of cellular processes.
The development of new bioorthogonal reactions with mutually orthogonal reactivity is an active area of research. researchgate.net Integrating this compound into these novel systems could expand the toolbox available to chemical biologists for in vivo imaging and proteomics.
Advanced Applications in Synthetic Biology and Enzyme Engineering
Synthetic biology and enzyme engineering stand to benefit significantly from the incorporation of this compound. As an acetyl-CoA precursor, it can be utilized in engineered metabolic pathways. nih.gov
One promising application is in metabolic labeling. plos.org By introducing this compound into cells, it can be incorporated into newly synthesized proteins. biorxiv.orgmdpi.com The alkyne handle then allows for the selective tagging and identification of these proteins using fluorescent probes or affinity tags via click chemistry. plos.org This technique provides a powerful method for studying protein synthesis, turnover, and localization in living cells and organisms. biorxiv.org
Furthermore, research into the enzymatic pathways that can produce terminal alkyne-containing amino acids de novo is emerging. nih.gov Understanding and harnessing these pathways could lead to the development of organisms that can biosynthesize proteins and natural products with built-in alkyne handles, simplifying the labeling process. nih.gov Enzyme engineering could also be employed to create novel enzymes that specifically recognize and utilize this compound or its derivatives for targeted protein modifications.
Exploration in Supramolecular Chemistry and Nanomaterials
The self-assembly of molecules into well-defined nanostructures is a cornerstone of supramolecular chemistry and nanomaterials science. nih.govmdpi.com The unique structure of this compound, combining a peptide-like backbone with a reactive alkyne, makes it an interesting building block for creating novel supramolecular assemblies.
Future research could investigate the self-assembly properties of this compound and its derivatives. By modifying the molecule with other functional groups, it may be possible to direct its assembly into specific architectures like nanofibers, nanotubes, or hydrogels. nih.gov The terminal alkyne provides a convenient handle for post-assembly modification, allowing for the functionalization of these nanomaterials with other molecules of interest.
For example, the alkyne group could be used to attach targeting ligands, drugs, or imaging agents to the surface of self-assembled nanostructures. This could lead to the development of new materials for drug delivery, tissue engineering, and diagnostics. The ability to control the assembly and functionalization of these materials at the molecular level opens up a wide range of possibilities for creating advanced functional nanomaterials.
Interdisciplinary Research with Computational Design and Machine Learning in Chemical Synthesis
The intersection of computational chemistry, machine learning, and synthetic chemistry presents a powerful paradigm for accelerating the discovery and optimization of chemical processes. nd.edujetir.org In the context of this compound, these tools can be applied in several ways.
Computational modeling and docking studies can be used to predict the binding interactions of this compound with enzymes or other biological targets. nih.govnih.gov This can help in the design of more potent and selective inhibitors or probes. nih.gov For instance, computational methods have been used to design N-linked glycans for epitope mapping, a technique that could be adapted to study proteins modified with this compound. nih.gov In silico studies can also be used to investigate the effects of amino acid substitutions on protein structure and function, which is relevant for understanding how the incorporation of this non-canonical amino acid might affect a protein. nih.gov
Machine learning algorithms can be trained on large datasets of chemical reactions to predict optimal reaction conditions and synthetic pathways for this compound and its derivatives. nd.edujetir.org These algorithms can help to identify the most significant properties of amino acids for specific applications and can even be used for the automatic identification of amino acids from spectral data. nih.govodu.edu This can streamline the synthesis process, reduce waste, and accelerate the development of new applications for this versatile compound.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for n-Acetyl-n-(prop-2-yn-1-yl)glycine, and how can reaction yields be improved?
- Methodology :
-
Use step-wise acetylation and propargylation, optimizing solvents such as dichloromethane or ethanol to enhance reaction efficiency .
-
Employ catalysts (e.g., DCC or EDC) for amide bond formation and monitor progress via TLC or HPLC .
-
Purify via recrystallization or column chromatography, with yields improved by controlling stoichiometry (1:1.2 molar ratio of glycine to propargyl bromide) and temperature (20–25°C) .
- Data Table :
| Solvent | Catalyst | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Dichloromethane | EDC | 78 | 95 | |
| Ethanol | DCC | 85 | 97 |
Q. How can the molecular structure of n-Acetyl-n-(prop-2-yn-1-yl)glycine be characterized spectroscopically?
- Methodology :
- 1H/13C NMR : Assign peaks for the acetyl group (δ ~2.0 ppm for CH₃, 170–175 ppm for carbonyl) and propargyl moiety (δ ~2.5 ppm for CH₂, 70–80 ppm for sp-hybridized carbons) .
- Mass Spectrometry (MS) : Confirm molecular weight ([M+H]⁺ expected at m/z ~156.1) using ESI-MS or MALDI-TOF .
- IR Spectroscopy : Identify key functional groups (e.g., C≡C stretch at ~2100 cm⁻¹, amide I band at ~1650 cm⁻¹) .
Q. What analytical methods ensure purity and quantification of n-Acetyl-n-(prop-2-yn-1-yl)glycine?
- Methodology :
-
HPLC-UV/ELSD : Use a C18 column (5 µm, 250 × 4.6 mm) with a mobile phase of 0.1% TFA in water/acetonitrile (95:5, v/v) at 1.0 mL/min. Detect at 210 nm (UV) or via evaporative light scattering .
-
UPLC-MS : Optimize parameters (e.g., 0.1% formic acid in acetonitrile gradient) for high-resolution quantification (LOQ < 0.1 µg/mL) .
- Data Table :
| Method | Column | Mobile Phase | Detection Limit | Reference |
|---|---|---|---|---|
| HPLC-UV | C18 | 0.1% TFA, 95:5 H₂O:ACN | 0.5 µg/mL | |
| UPLC-MS | HSS T3 | 0.1% Formic Acid | 0.1 µg/mL |
Q. What safety protocols are recommended for handling n-Acetyl-n-(prop-2-yn-1-yl)glycine in the laboratory?
- Methodology :
- Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation or skin contact .
- Store in airtight containers at 2–8°C, away from oxidizers .
- For spills, collect material in sealed containers and dispose per local regulations .
Advanced Research Questions
Q. How can the crystal structure of n-Acetyl-n-(prop-2-yn-1-yl)glycine be resolved using SHELX software?
- Methodology :
- Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å) to obtain reflection data .
- Structure Solution : Employ SHELXT for space-group determination and SHELXL for refinement. Address twinning with SHELXD .
- Validation : Check R-factors (R₁ < 0.05 for high-resolution data) and residual electron density maps .
Q. What enzymatic interactions occur between n-Acetyl-n-(prop-2-yn-1-yl)glycine and glycine N-acyltransferases?
- Methodology :
-
Conduct in vitro assays with recombinant hGLYATL2 to monitor acetylation kinetics. Use LC-MS to quantify substrate depletion .
-
Determine kinetic parameters (Km, Vmax) under varying pH (6.5–8.0) and temperature (25–37°C) .
- Data Table :
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) | Reference |
|---|---|---|---|---|
| hGLYATL2 | Propargyl-glycine | 12.3 | 8.7 |
Q. How should researchers design experiments to study the in vivo metabolic fate of n-Acetyl-n-(prop-2-yn-1-yl)glycine?
- Methodology :
- Use isotopically labeled (¹³C, ¹⁵N) analogs for tracer studies in rodent models. Follow NIH guidelines for preclinical reporting .
- Extract metabolites from plasma/urine and analyze via UPLC-MS/MS .
Q. How can contradictory data on reaction mechanisms or byproduct formation be resolved?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
